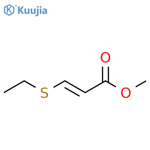

ビニローグスチオエステル

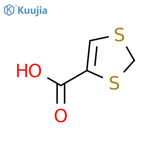

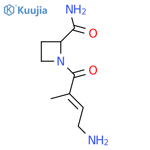

Vinylogous thioestersは、カルボニル基とアルケンが共役した構造を持つチオエステル誘導体であり、有機合成において重要な中間体として機能する。その特徴的な電子状態は、カルボニルの酸素を硫黄に置換した際に生じるπ-π共役系により、反応性が向上する。特に、エノレート中間体との相互作用において優れた選択性を示し、炭素-炭素結合形成反応(例:アルドール縮合、マイケル付加)において有用である。また、立体化学的制御が可能なため、不斉合成における基盤物質としての応用が注目される。安定性と反応性のバランスに優れ、複雑な分子構築に貢献する特性を持つ。

関連文献

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

推奨される供給者

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品